Structural Differentiation from the 6-Amino-2-phenyl Analog via Molecular Weight and Hydrogen Bonding Capacity
The target compound lacks the 6-amino group present in its closest structurally characterized bioactive analog, ethyl 6-amino-2-phenylindole-3-carboxylate. This results in a significantly lower molecular weight (265.31 vs. 280.32 g/mol) and a reduction in hydrogen bond donors from 2 to 1, altering its pharmacokinetic and pharmacodynamic potential [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 265.31 g/mol |
| Comparator Or Baseline | Ethyl 6-amino-2-phenylindole-3-carboxylate: 280.32 g/mol |
| Quantified Difference | 15.01 g/mol decrease |
| Conditions | In silico comparison of chemical structures |
Why This Matters
The 15 Da higher molecular weight and additional hydrogen bond donor of the comparator directly impact membrane permeability and target binding, making them distinct chemical entities that cannot be used interchangeably in SAR studies.
- [1] PubChem Compound Summary for CID 1111575, Ethyl 2-phenyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 4249164, Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. View Source
